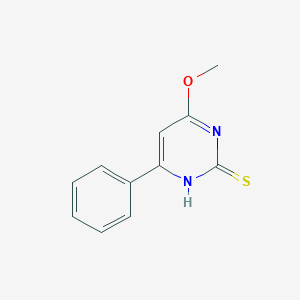![molecular formula C27H28N2O5 B342588 N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B342588.png)
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is a complex organic compound with a unique structure that combines a benzooxazole ring with a trimethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the preparation of the benzooxazole ring One common method is the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzooxazole coreFinally, the trimethoxybenzamide moiety is attached via an amide coupling reaction using reagents such as EDCI and HOBt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the benzooxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Chlorine, bromine, sulfuric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.
Scientific Research Applications
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzooxazole ring.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with unique optical properties.
Mechanism of Action
The mechanism of action of N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzooxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
- N-(4-tert-Butylphenyl)bis(trifluoromethanesulfonimide)
- tert-Butyl N-[4-(aminomethyl)phenyl]carbamate
- N-(4-(tert-butylamino)phenyl) acetamide
Uniqueness
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide is unique due to its combination of a benzooxazole ring and a trimethoxybenzamide moiety, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds that may only contain one of these functional groups .
Properties
Molecular Formula |
C27H28N2O5 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C27H28N2O5/c1-27(2,3)18-9-7-16(8-10-18)26-29-20-15-19(11-12-21(20)34-26)28-25(30)17-13-22(31-4)24(33-6)23(14-17)32-5/h7-15H,1-6H3,(H,28,30) |
InChI Key |
ZIINJLWNXBNQHO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(4-methoxyphenyl)-6-phenyl-2-pyridinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342506.png)
![1-(4-Chlorophenyl)-2-[(3-methyl-2-quinoxalinyl)oxy]ethanone](/img/structure/B342508.png)
![6-{[5-chloro-3-hydroxy-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342509.png)
![4-ethyl-6-{[3-hydroxy-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342510.png)
![6-[3-hydroxy-3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-2H-1-benzofuran-2-carbonyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B342512.png)
![6-[5-chloro-3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-carbonyl]-4-methyl-1,4-benzoxazin-3-one](/img/structure/B342514.png)
![6-{[3-(9-chloro-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342516.png)
![4-methyl-6-{[3-(9-methyl-5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342517.png)
![6-{[5-chloro-3-(5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342518.png)
![6-{[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342519.png)
![6-{[5-bromo-3-(5H-chromeno[4,3-b]pyridin-3-yl)-1-benzofuran-2-yl]carbonyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B342522.png)
![Ethyl [2-(5-isoxazolyl)phenoxy]acetate](/img/structure/B342526.png)

![1-benzyl-5-chloro-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B342530.png)
